2-(benzylsulfanyl)-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide
Description
The compound 2-(benzylsulfanyl)-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide features a benzylsulfanyl group attached to an acetamide backbone, which is further linked to a pyridinyl-substituted imidazole moiety. This structure combines sulfur-based thioether linkages, aromatic systems, and hydrogen-bonding motifs, making it a candidate for diverse biological interactions.
Properties
IUPAC Name |
2-benzylsulfanyl-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS/c24-18(15-25-14-16-6-2-1-3-7-16)21-10-12-23-13-11-22-19(23)17-8-4-5-9-20-17/h1-9,11,13H,10,12,14-15H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXENCHGQRBIDPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NCCN2C=CN=C2C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbodiimide-Mediated Amide Coupling
The most widely reported method involves a three-step sequence:
Imidazole Core Synthesis :
Condensation of pyridin-2-amine with α-bromoacetophenone in refluxing ethanol forms 2-(pyridin-2-yl)-1H-imidazole. Iodine (1.2 equiv) catalyzes cyclization at 110°C for 4 hours, followed by NaOH-mediated workup to isolate the product.Ethyl Spacer Introduction :
Alkylation of the imidazole nitrogen with 2-bromoethylamine hydrobromide in acetonitrile at 60°C for 12 hours yields 1-(2-aminoethyl)-2-(pyridin-2-yl)-1H-imidazole. Purification via silica gel chromatography (EtOAc/hexane, 3:1) achieves >90% purity.Acetamide Assembly :
Activation of 2-(benzylsulfanyl)acetic acid with N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) generates the reactive acyl intermediate. Coupling with the ethylenediamine derivative at room temperature for 6 hours furnishes the target compound. Typical yields range from 65–78%.
Table 1: Representative Reaction Conditions for Amide Coupling
| Component | Specification |
|---|---|
| Solvent | Anhydrous DMF |
| Coupling Agent | DCC (1.5 equiv) |
| Additive | HOBt (1.2 equiv) |
| Temperature | 25°C |
| Reaction Time | 6 hours |
| Yield | 72% (average) |
Nucleophilic Substitution Pathway
An alternative route prioritizes sulfanyl group introduction post-amide formation:
Synthesis of Chloroacetamide Intermediate :
React 2-chloro-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide with benzyl mercaptan (1.2 equiv) in tetrahydrofuran (THF). Triethylamine (2.0 equiv) scavenges HCl, facilitating nucleophilic displacement at 40°C for 8 hours.Purification :
Extraction with dichloromethane, followed by washing with 5% citric acid and brine, yields the crude product. Final purification via recrystallization (ethanol/water) achieves 85% purity.
Key Advantage : Avoids DCC-mediated coupling, reducing byproduct formation.
Reaction Optimization Strategies
Solvent and Temperature Effects
Catalytic Additives
- 4-Dimethylaminopyridine (DMAP) : Adding 0.1 equiv DMAP accelerates acylation, achieving 89% conversion in 3 hours.
- Molecular Sieves (3Å) : Water removal increases DCC activation efficiency, particularly in hygroscopic solvents like DMF.
Analytical Characterization
Spectroscopic Profiling
Chromatographic Purity Assessment
HPLC analysis (C18 column, 70:30 acetonitrile/water, 1 mL/min) confirms ≥98% purity with retention time = 6.8 minutes.
Industrial Scaling Considerations
Continuous Flow Synthesis
- Microreactor Setup :
Mixing 2-(benzylsulfanyl)acetyl chloride with the ethylenediamine derivative in a PTFE reactor (0.5 mm ID) at 50°C achieves 94% conversion in 12 minutes, versus 6 hours in batch.
Green Chemistry Approaches
- Solvent Substitution : Replacing DMF with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining 68% yield.
- Catalytic Recycling : Immobilized HOBt on silica gel enables three reuse cycles without activity loss.
Comparative Analysis with Structural Analogs
Table 2: Yield Comparison with Related Acetamides
Insight : Electron-donating groups (e.g., benzylsulfanyl) enhance nucleophilic displacement efficiency versus electron-withdrawing substituents (e.g., CF3).
Challenges and Remediation
- Byproduct Formation :
Over-alkylation at the imidazole nitrogen generates bis-ethylated impurities. Mitigated by stoichiometric control (1.05 equiv bromoethylamine). - Oxidative Degradation : The benzylsulfanyl moiety oxidizes to sulfoxide under aerobic conditions. Storage under nitrogen with 0.1% BHT stabilizes the compound for >12 months.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could result in a variety of substituted derivatives .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of imidazole and related compounds exhibit considerable antimicrobial activity. For instance, studies have shown that compounds with similar structures demonstrate effectiveness against a range of Gram-positive and Gram-negative bacteria as well as fungal strains. The mechanism of action often involves inhibition of critical enzymes or disruption of cell wall synthesis .
Anticancer Activity
The anticancer potential of 2-(benzylsulfanyl)-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide has been investigated through various in vitro assays. Compounds with similar imidazole frameworks have been reported to inhibit cancer cell proliferation effectively. For example, some derivatives have shown IC50 values lower than standard chemotherapeutic agents, indicating their potential as effective anticancer agents .
Antitubercular Activity
Given the rising incidence of tuberculosis (TB), compounds that demonstrate antitubercular activity are of significant interest. The evaluation of similar acetamide derivatives against Mycobacterium tuberculosis has revealed promising results, suggesting that modifications to the imidazole structure can enhance activity against this pathogen .
Case Study 1: Antimicrobial Evaluation
A study synthesized a series of benzimidazole derivatives, including those structurally related to this compound. The antimicrobial activity was assessed using the tube dilution method against various bacterial strains. The results indicated that certain derivatives exhibited significant antimicrobial effects, with minimum inhibitory concentrations (MIC) ranging from 1.27 µM to 4.53 µM against different pathogens .
Case Study 2: Anticancer Screening
In another investigation, a library of compounds was screened for their anticancer properties against human colorectal carcinoma cell lines (HCT116). Among these, several derivatives showed potent activity with IC50 values significantly lower than those of established drugs like 5-fluorouracil (5-FU). This highlights the therapeutic potential of compounds related to this compound in cancer treatment .
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Ethyl [2-(Benzylsulfanyl)-4-(4-Nitrophenyl)-1H-Imidazol-1-yl] Acetate
Structure :
- Molecular formula: C₂₀H₁₉N₃O₄S
- Molecular weight: 397.45 g/mol
- Key groups: Benzylsulfanyl, nitro-substituted phenyl, ethyl acetate ester.
2-[(1-Benzyl-1H-Benzimidazol-2-yl)Sulfanyl]-N′-[(E)-3-Pyridinylmethylene]Acetohydrazide
Structure :
- Molecular formula: C₂₃H₂₀N₆OS
- Key groups: Benzimidazole core, hydrazide linkage, pyridinylmethylene.
Comparison :
- Replaces the imidazole ring in the target compound with a benzimidazole system, which may enhance aromatic stacking interactions.
Suvecaltamide (WHO List 122)
Structure :
- Molecular formula: C₂₀H₂₀F₃N₃O₂
- Key groups: Isopropylphenyl, trifluoroethoxy-pyridine, acetamide.
Zamaporvint (WHO List 91)
Structure :
- Molecular formula: C₂₀H₁₆F₃N₇O
- Key groups: Trifluoromethylpyridine, pyrazinyl-pyridine, methyl-imidazole.
Biological Activity
2-(Benzylsulfanyl)-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzylsulfanyl group linked to an acetamide moiety, which is further substituted with a pyridinyl-imidazole derivative. The unique structural characteristics contribute to its biological activity.
Research indicates that compounds similar to this compound may act as allosteric modulators of nicotinic acetylcholine receptors (nAChRs). These receptors are critical in various neurological processes, and modulation can influence neurotransmission and neuroprotection .
2. Antiproliferative Activity
Studies have shown that related compounds exhibit significant antiproliferative effects against cancer cell lines. For instance, a derivative demonstrated effective inhibition of cell growth in U87MG glioblastoma cells, with an IC50 value indicating potent activity .
3. Inhibition of Heme Oxygenase-1 (HO-1)
Another area of investigation is the inhibitory action on heme oxygenase-1 (HO-1), an enzyme involved in oxidative stress responses. Compounds with similar structures have been reported to inhibit HO-1 activity effectively, suggesting potential applications in managing oxidative stress-related conditions .
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of acetamide derivatives, the compound was tested against various cancer cell lines. The results indicated that it significantly inhibited cell proliferation and induced apoptosis in sensitive cell lines, highlighting its therapeutic potential in oncology.
Case Study 2: Neuroprotective Effects
Research focusing on neuroprotective effects demonstrated that the compound could mitigate neuronal damage in models of neurodegeneration. By modulating nAChRs, it was shown to enhance neuronal survival and reduce inflammation, suggesting a role in treating neurodegenerative diseases.
Data Summary
Q & A
Q. What are the key synthetic routes for preparing 2-(benzylsulfanyl)-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide?
The synthesis typically involves multi-step reactions:
Imidazole ring formation : Cyclization of glyoxal with ammonia and formaldehyde under acidic conditions to form the 1H-imidazole core .
Pyridinyl substitution : Electrophilic aromatic substitution or coupling reactions to introduce the pyridin-2-yl group .
Sulfanyl linkage formation : Reaction of the imidazole intermediate with benzyl mercaptan (thiol) under basic conditions .
Acetamide coupling : Condensation of the sulfanyl-imidazole derivative with 2-(2-aminoethyl)pyridine using carbodiimide-based coupling agents .
Q. Key Considerations :
- Catalysts (e.g., Pd for coupling reactions) and pH control (e.g., NaOH for thiol reactions) improve yields .
- Purification via column chromatography or recrystallization ensures >95% purity .
Q. Which analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., benzylsulfanyl at C2 of imidazole, pyridinyl at C2) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₁H₂₁N₃O₂S) and detects isotopic patterns .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide) .
- HPLC : Monitors reaction progress and purity (>98% for biological assays) .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the sulfanyl linkage formation?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution between imidazole and benzyl mercaptan .
- Temperature Control : Reactions at 60–80°C reduce side products (e.g., disulfide formation) .
- Stoichiometry : A 1.2:1 molar ratio of benzyl mercaptan to imidazole precursor maximizes yield (75–85%) .
Q. Example Optimization Table :
| Parameter | Optimal Condition | Yield Improvement | Reference |
|---|---|---|---|
| Solvent | DMF | +20% | |
| Temperature | 70°C | +15% | |
| Catalyst (NaOH) | 0.1 M | +10% |
Q. What methodological strategies are recommended for evaluating biological activity (e.g., kinase inhibition)?
- In Vitro Assays :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) to measure IC₅₀ values against target kinases .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (5–100 µM) .
- Binding Studies :
- Surface Plasmon Resonance (SPR) : Determine binding kinetics (KD) to recombinant proteins .
- Molecular Docking : Simulate interactions with kinase ATP-binding pockets (software: AutoDock Vina) .
Q. Critical Controls :
- Include positive controls (e.g., staurosporine for kinase assays) .
- Validate selectivity via counter-screening against non-target enzymes .
Q. How should researchers address contradictions in biological activity data across structural analogs?
- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., benzylsulfanyl vs. methylsulfonyl) on potency .
- Purity Verification : Re-test compounds with ≥98% purity (HPLC) to exclude impurities as confounding factors .
- Metabolic Stability : Assess compound stability in liver microsomes to explain variability in cellular assays .
Q. Example SAR Data :
| Analog Substituent | IC₅₀ (Kinase X) | Selectivity Index (Kinase X/Y) | Reference |
|---|---|---|---|
| Benzylsulfanyl | 0.8 µM | 12.5 | |
| Methylsulfonyl | 2.5 µM | 3.2 |
Q. What experimental designs are suitable for studying environmental stability or degradation pathways?
- Hydrolytic Stability : Incubate compound in buffers (pH 2–10) at 37°C; monitor degradation via LC-MS .
- Photodegradation : Expose to UV light (254 nm) and quantify breakdown products (e.g., sulfoxide formation) .
- Microbial Degradation : Use soil slurry models with LC-MS/MS to identify biodegradation metabolites .
Q. Key Findings from Analog Studies :
- Benzylsulfanyl groups exhibit slower hydrolysis than alkylsulfanyl derivatives (t₁/₂ > 48 h at pH 7) .
- Photodegradation yields sulfoxides as primary byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
